Cas no 2137662-62-3 (Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate)

Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate is a specialized sulfinate derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include its role as a versatile building block for constructing sulfonamide and sulfone-containing compounds, owing to the reactive sulfinate group. The cyclopropylsulfamoyl moiety enhances its utility in medicinal chemistry, particularly in the development of bioactive molecules. The compound exhibits good solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. Its stability under controlled conditions ensures reliable handling and storage. This reagent is valued for its potential in cross-coupling reactions and as a precursor for sulfonylating agents.
Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate structure
2137662-62-3 structure
Product Name:Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate
CAS No:2137662-62-3
MF:C9H10NNaO4S2
MW:283.299770832062
CID:6223183
PubChem ID:165453892
Update Time:2025-10-29

Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • 2137662-62-3
    • EN300-723649
    • sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate
    • Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate
    • Inchi: 1S/C9H11NO4S2.Na/c11-15(12)8-3-1-2-4-9(8)16(13,14)10-7-5-6-7;/h1-4,7,10H,5-6H2,(H,11,12);/q;+1/p-1
    • InChI Key: BZTDLHBBQRCXNA-UHFFFAOYSA-M
    • SMILES: S(C1C=CC=CC=1S(=O)[O-])(NC1CC1)(=O)=O.[Na+]

Computed Properties

  • Exact Mass: 282.99489443g/mol
  • Monoisotopic Mass: 282.99489443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 377
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų

Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723649-1.0g
sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate
2137662-62-3
1g
$0.0 2023-06-06

Additional information on Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate

Introduction to Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate (CAS No. 2137662-62-3)

Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate (CAS No. 2137662-62-3) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional properties, is being explored for its potential applications in medicinal chemistry and drug discovery. The presence of both cyclopropyl and sulfamoyl groups in its molecular structure imparts distinct reactivity and binding capabilities, making it a promising candidate for further investigation.

The synthesis of Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate involves a series of well-defined chemical reactions that highlight the compound's intricate molecular architecture. The process typically begins with the functionalization of a benzene ring, followed by the introduction of a sulfamoyl group and a cyclopropyl moiety. These steps require precise control over reaction conditions to ensure high yield and purity, which are critical for pharmaceutical applications.

In recent years, there has been growing interest in exploring the pharmacological properties of sulfonamide derivatives, including Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate. Sulfonamides are known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory effects. The cyclopropyl group in this compound adds an additional layer of complexity, potentially influencing its interactions with biological targets. This has prompted researchers to investigate its potential as a lead compound for the development of new therapeutic agents.

One of the most compelling aspects of Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate is its versatility in chemical modifications. The sulfinate group provides a reactive site for further derivatization, allowing chemists to tailor the compound's properties for specific applications. For instance, it can be used to develop novel inhibitors targeting enzymes involved in metabolic pathways or to create probes for biochemical studies. Such flexibility makes it an invaluable tool in the arsenal of medicinal chemists.

The latest research on Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate has revealed intriguing insights into its mechanism of action. Studies have shown that the compound can interact with various biological targets, including proteins and enzymes, through multiple binding modes. This polyvalent interaction potential is particularly interesting for drug design, as it can enhance binding affinity and reduce the likelihood of resistance development. Additionally, the cyclopropyl group has been found to influence the compound's pharmacokinetic profile, potentially improving its bioavailability and therapeutic efficacy.

In terms of synthetic methodologies, Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate can be synthesized through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the reaction of benzene-1-sulfonyl chloride with sodium cyclopropylsulfamate under controlled conditions. This method is favored for its high yield and relatively simple reaction conditions, making it suitable for industrial-scale production.

The application of computational chemistry has also played a crucial role in understanding the behavior of Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate. Molecular modeling studies have provided valuable insights into its interactions with biological targets, helping researchers predict potential drug-like properties such as solubility, permeability, and metabolic stability. These predictions are essential for optimizing the compound's pharmacological profile before moving into preclinical studies.

The safety and handling of Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate are critical considerations in both laboratory and industrial settings. While it is not classified as a hazardous material under standard regulatory guidelines, proper precautions must be taken to ensure safe handling. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP). These measures are essential to minimize risks associated with exposure to chemical compounds.

The future prospects for Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate are promising, with ongoing research focusing on expanding its applications in drug discovery and therapeutic development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, leading to the identification of novel therapeutic agents based on this compound. Additionally, advancements in synthetic chemistry may enable more efficient production methods, further enhancing its accessibility for research purposes.

In conclusion, Sodium 2-(cyclopropylsulfamoyl)benzene-1-sulfinate (CAS No. 2137662-62-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis, pharmacological properties, and synthetic methodologies continue to be subjects of intense research interest. As our understanding of this compound grows, so too does its potential as a valuable tool in the development of new medicines that address unmet medical needs.

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